molecular formula C10H20O2 B1667271 Pentyl valerate CAS No. 2173-56-0

Pentyl valerate

Cat. No. B1667271
CAS RN: 2173-56-0
M. Wt: 172.26 g/mol
InChI Key: FGPPDYNPZTUNIU-UHFFFAOYSA-N
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Description

Pentyl valerate, also known as Pentyl pentanoate, is an ester used in dilute solution to replicate the scent or flavor of apple, and sometimes pineapple . It is used for a variety of chemical uses, such as in the production of flavored products, like sweets .


Synthesis Analysis

Pentyl valerate can be synthesized biocatalytically using Candida rugosa lipase (CRL) immobilized in microemulsion based organogels (MBGs) . The optimum conditions were found to be pH 7.0, temperature of 37°C, ratio of concentration of water to surfactant (Wo) of 60, and the surfactant sodium bis-2-(ethylhexyl)sulfosuccinate (AOT) for MBG preparation . Another method involves the production of pentyl valerate from γ-valerolactone (GVL) in the liquid phase in the presence of pentanol and H2 over Rh and Pd-based catalysts .


Molecular Structure Analysis

The molecular formula of Pentyl valerate is C10H20O2 . It contains a total of 31 bonds; 11 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .


Chemical Reactions Analysis

In the presence of pentanol and H2, Pentyl valerate can be produced from γ-valerolactone (GVL) over Rh and Pd-based catalysts . The reaction shows a higher activity, selectivity to Pentyl valerate, and carbon balance with Pd/SA .


Physical And Chemical Properties Analysis

Pentyl valerate has a molecular weight of 172.26 . It has a density of 0.865 g/mL at 20 °C . Its melting point is -78.8°C and boiling point is 201-203 °C . It is a clear, colorless liquid with a ripe fruity apple odor .

Mechanism of Action

Target of Action

Its primary use is in the industrial synthesis of flavors and fragrances due to its fruity scent .

Mode of Action

As an ester, pentyl valerate is formed through an esterification reaction, which is a chemical reaction between an alcohol and a carboxylic acid. In the case of pentyl valerate, the alcohol is pentanol and the carboxylic acid is valeric acid .

Biochemical Pathways

Pentyl valerate is primarily synthesized industrially, but it can also be produced biocatalytically using enzymes such as Candida rugosa lipase . The production of pentyl valerate from γ-valerolactone, pentanol, and H2 over Rh and Pd-based catalysts has been studied . The process involves the conversion of adsorbed intermediates, reaching a γ-valerolactone conversion of 81.1% and a pentyl valerate yield of 70.1% over Pd/SA after 8 hours .

Pharmacokinetics

In industrial settings, the physical and chemical properties of pentyl valerate, such as its boiling point and density, are important for its handling and use .

Result of Action

The primary result of pentyl valerate’s action is the imparting of a fruity flavor or scent to various products. It is used in dilute solution to replicate the scent or flavor of apple, and sometimes pineapple .

Action Environment

The efficacy and stability of pentyl valerate can be influenced by various environmental factors. For instance, the production of pentyl valerate from γ-valerolactone is influenced by the presence of pentanol and H2, the type of catalyst used, and the reaction conditions .

Safety and Hazards

Pentyl valerate is classified under the GHS07 hazard class . It is recommended to avoid breathing vapors, mist, or gas, and to keep away from flames and hot surfaces . It is also advised to take measures to prevent the build-up of electrostatic charge and to use explosion-proof equipment .

Future Directions

Pentyl valerate, being an ester, has potential uses in the production of flavored products, like sweets . It can also be used to replicate the scent or flavor of apple, and sometimes pineapple . As a biofuel, it has received considerable attention as a way to produce biofuels .

properties

IUPAC Name

pentyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H20O2/c1-3-5-7-9-12-10(11)8-6-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPPDYNPZTUNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8042218
Record name Pentyl valerate
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Molecular Weight

172.26 g/mol
Source PubChem
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Product Name

Pentyl valerate

CAS RN

2173-56-0
Record name Pentyl pentanoate
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Record name Amyl valerate
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Record name Pentyl valerate
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Record name Pentanoic acid, pentyl ester
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Record name Pentyl valerate
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Record name Pentyl valerate
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Record name PENTYL VALERATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is Pentyl Valerate considered a potential biofuel?

A1: Pentyl Valerate exhibits properties suitable for both gasoline and diesel engines. It can be blended with conventional fuels, enhancing their combustion characteristics. [, ]

Q2: How is Pentyl Valerate synthesized from renewable sources?

A2: It can be synthesized from γ-valerolactone (GVL), a platform chemical derived from lignocellulosic biomass. This process often involves a one-pot reaction with pentanol and hydrogen gas, catalyzed by materials like copper or noble metals on acidic supports. [, , , , , , ]

Q3: What is the role of catalysts in Pentyl Valerate synthesis?

A3: Catalysts play a crucial role in driving the cascade reactions involved in Pentyl Valerate production. Bifunctional catalysts, possessing both acidic sites and metallic sites, are particularly effective. The acidic sites facilitate reactions like esterification and dehydration, while the metallic sites catalyze the hydrogenation of intermediates. [, , , , ]

Q4: What are the challenges in producing Pentyl Valerate from GVL?

A4: Optimizing the catalyst for high selectivity towards Pentyl Valerate and achieving high yields in a cost-effective manner remain key challenges. [, , ]

Q5: Are there alternative synthesis routes for Pentyl Valerate?

A5: Besides GVL, traditional esterification of valeric acid with pentanol using catalysts like nano-H3PW12O40/SiO2 or immobilized Candida rugosa lipase is also reported. [, ]

Q6: How does immobilizing lipase in microemulsion based organogels (MBGs) impact Pentyl Valerate synthesis?

A6: While immobilization may reduce enzyme activity compared to the free form, it significantly enhances stability and allows for reusability, making the process more efficient and cost-effective. []

Q7: What are the advantages of using nanocellulose-silica reinforced membranes for lipase immobilization?

A7: These membranes offer improved enzyme loading, stability, and activity retention, leading to a more efficient and sustainable biocatalytic process. [, ]

Q8: What is the significance of studying the kinetic and thermodynamic parameters of the immobilized enzyme system?

A8: Understanding these parameters provides insights into the reaction mechanism, efficiency, and optimal operating conditions for the biocatalytic synthesis of Pentyl Valerate. []

Q9: What are the key physicochemical properties of Pentyl Valerate?

A9: It is a colorless liquid with a fruity odor, often described as resembling apples. Its molecular formula is C10H20O2, and it has a molecular weight of 172.26 g/mol. [, ]

Q10: What are the main applications of Pentyl Valerate?

A10: Besides its potential as a biofuel, it is used as a flavoring agent in the food industry and as a fragrance ingredient in perfumes and cosmetics. [, ]

Q11: What is known about the safety profile of Pentyl Valerate?

A11: While generally considered safe for use in food and fragrances, detailed toxicological data might be limited. The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment. []

Q12: What are the future research directions for Pentyl Valerate?

A13: Key areas include optimizing production from renewable sources, developing more efficient and cost-effective catalysts, and conducting comprehensive life cycle analyses to assess its environmental sustainability as a biofuel. [, , ]

Q13: What is the role of computational chemistry in Pentyl Valerate research?

A14: Computational methods can be employed to study the reaction mechanism of its synthesis, design and optimize catalysts, and predict its physicochemical properties and potential environmental fate. [, ]

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